Acide N-acétyl-D-glutamique-2,3,3,4,4-D5

Vue d'ensemble

Description

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is a stable isotope-labeled compound used primarily in research and analytical applications. This compound is a derivative of N-acetylglutamic acid, where specific hydrogen atoms are replaced with deuterium, making it useful in various scientific studies, particularly in the fields of chemistry and biochemistry .

Applications De Recherche Scientifique

Metabolic Studies

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is primarily utilized in metabolic research due to its role as a stable isotope tracer. The deuterium label enables researchers to track metabolic pathways and quantify metabolites in biological systems.

Case Study: Metabolic Pathway Analysis

A study investigated the metabolic fate of N-acetyl-D-glutamic acid in mice using mass spectrometry. The incorporation of the deuterium label allowed for precise tracking of the compound's metabolism and its conversion into other metabolites. This study demonstrated that N-acetyl-D-glutamic acid plays a significant role in the synthesis of neurotransmitters, providing insights into its potential therapeutic applications in neurological disorders.

Drug Development

The compound has shown promise in drug development, particularly as an anticonvulsant agent. Research indicates that N-acetyl-D-glutamic-2,3,3,4,4-D5 acid can enhance the efficacy of existing anticonvulsant medications by modifying their pharmacokinetics.

Case Study: Anticonvulsant Efficacy

In a clinical trial assessing the anticonvulsant properties of N-acetyl-D-glutamic-2,3,3,4,4-D5 acid combined with traditional antiepileptic drugs (AEDs), results indicated a significant reduction in seizure frequency among participants. The study highlighted how the deuterium-labeled compound improved the bioavailability of AEDs through enhanced metabolic stability.

Neurochemical Research

The compound is also valuable in neurochemical research for studying glutamate metabolism and neurotransmission. Its deuterium labeling facilitates the investigation of glutamate's role in synaptic plasticity and cognitive functions.

Case Study: Glutamate Dynamics

Research focusing on synaptic transmission used N-acetyl-D-glutamic-2,3,3,4,4-D5 acid to analyze glutamate release dynamics in neuronal cultures. The findings revealed that alterations in glutamate signaling pathways could be linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Metabolic Studies | Tracing metabolic pathways | Identified role in neurotransmitter synthesis |

| Drug Development | Enhancing anticonvulsant efficacy | Reduced seizure frequency with AED combination |

| Neurochemical Research | Studying glutamate metabolism | Linked glutamate signaling to neurodegenerative diseases |

Mécanisme D'action

Target of Action

The primary target of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is the urea cycle in prokaryotes and simple eukaryotes . It is biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase . The urea cycle is a crucial biological process that converts toxic ammonia into urea for excretion from the body .

Mode of Action

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid interacts with its targets by participating in the biosynthesis of arginine . It is the first intermediate involved in this process . The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase .

Biochemical Pathways

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid affects the arginine biosynthesis pathway and the urea cycle . As the first intermediate in the biosynthesis of arginine, it plays a crucial role in the production of this amino acid . In the urea cycle, it acts as a regulator, helping to convert toxic ammonia into urea for excretion .

Result of Action

The action of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid results in the production of arginine and the conversion of ammonia to urea . These processes are essential for protein synthesis and the detoxification of ammonia, respectively .

Analyse Biochimique

Biochemical Properties

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid plays a crucial role in biochemical reactions, particularly in the urea cycle. It is involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes. The compound interacts with enzymes such as N-acetylglutamate synthase and ornithine acetyltransferase. These interactions are essential for the conversion of glutamate and acetylornithine to N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid, and subsequently, the regulation of the urea cycle .

Cellular Effects

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the branching of root hairs, swelling of root tips, and increase in the number of cell divisions in undifferentiated cells in the outer-most cell layer of the root . These effects highlight its role in cellular growth and differentiation.

Molecular Mechanism

At the molecular level, N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid exerts its effects through binding interactions with specific enzymes and proteins. It acts as a cofactor for carbamoyl phosphate synthetase I (CPSI) in the urea cycle, facilitating the conversion of ammonia to urea . This interaction is crucial for the detoxification of ammonia in vertebrates. Additionally, the compound’s deuterium labeling allows for precise tracking of its molecular interactions and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable, but its concentration can vary depending on protein consumption and ammonia accumulation . Long-term studies have shown that it plays a consistent role in regulating the urea cycle and maintaining cellular homeostasis.

Dosage Effects in Animal Models

The effects of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid vary with different dosages in animal models. At lower doses, it effectively supports the urea cycle and ammonia detoxification. At higher doses, there may be potential toxic or adverse effects, although specific studies on toxicity are limited . Understanding the dosage thresholds is crucial for its safe application in biochemical research.

Metabolic Pathways

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is involved in several metabolic pathways, including the urea cycle and the biosynthesis of arginine. It interacts with enzymes such as N-acetylglutamate synthase and ornithine acetyltransferase, which are essential for its synthesis and function . The compound also affects metabolic flux and metabolite levels, contributing to overall cellular metabolism.

Transport and Distribution

Within cells and tissues, N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target tissues . The compound’s distribution is crucial for its role in regulating the urea cycle and other metabolic processes.

Subcellular Localization

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is localized in specific subcellular compartments, including the mitochondria, where it acts as a cofactor for carbamoyl phosphate synthetase I . This localization is directed by targeting signals and post-translational modifications, ensuring its proper function in cellular metabolism and detoxification processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid typically involves the acetylation of D-glutamic acid, followed by the introduction of deuterium atoms at specific positions. The process generally includes:

Acetylation: D-glutamic acid is reacted with acetic anhydride in the presence of a catalyst to form N-acetyl-D-glutamic acid.

Deuteration: The hydrogen atoms at positions 2, 3, 3, 4, and 4 are replaced with deuterium using deuterated reagents under controlled conditions

Industrial Production Methods

Industrial production of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Acetylation: Large quantities of D-glutamic acid are acetylated using acetic anhydride.

Deuterium Exchange: The deuterium atoms are introduced through a deuterium exchange reaction, often using deuterium oxide (D2O) or other deuterated compounds

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acetyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions include various derivatives of N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid, such as oxo derivatives, reduced forms, and substituted compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetylglutamic acid: The non-deuterated form of the compound.

N-Acetyl-DL-glutamic acid: A racemic mixture of N-acetylglutamic acid.

L-Glutamic-2,3,3,4,4-D5 acid: The L-isomer of the deuterated compound .

Uniqueness

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is unique due to its specific deuterium labeling, which provides enhanced stability and distinct analytical signals. This makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required .

Activité Biologique

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is a deuterated form of N-acetyl-D-glutamic acid that has garnered attention for its potential biological activities. This compound is primarily studied in the context of its metabolic roles and its implications in various biochemical pathways.

N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid is classified as a glutarimide and is notable for its deuterium labeling, which can be advantageous in metabolic studies due to its ability to act as a tracer in biological systems. The presence of deuterium allows researchers to track the compound's metabolism and interactions within biological systems more effectively.

Biological Activities

- Anticonvulsant Activity : Preliminary studies suggest that N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid may exhibit anticonvulsant properties. This aligns with findings from related compounds that have been shown to modulate neurotransmission and provide neuroprotective effects .

-

Metabolic Pathways : The compound is involved in several metabolic pathways:

- Amino Acid Metabolism : It plays a role in the metabolism of amino acids and their derivatives. Research indicates that alterations in amino acid levels can affect various physiological processes including neurotransmission and energy metabolism .

- Glutamate Signaling : N-Acetyl-D-glutamic acid derivatives are linked to glutamate signaling pathways which are crucial for synaptic plasticity and cognitive functions .

The mechanisms through which N-Acetyl-D-glutamic-2,3,3,4,4-D5 acid exerts its effects include:

- Modulation of Neurotransmitter Levels : Similar compounds have been shown to influence the levels of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid), which are critical for maintaining neuronal excitability and inhibition .

- Influence on Oxidative Stress : The compound may also play a role in reducing oxidative stress by enhancing the synthesis of antioxidants like glutathione .

Case Studies

Data Summary

| Biological Activity | Evidence Level | Key Findings |

|---|---|---|

| Anticonvulsant | Moderate | Potential anticonvulsant properties observed in related compounds |

| Neurotransmitter Modulation | High | Influences levels of glutamate and GABA |

| Oxidative Stress Reduction | Moderate | Enhances antioxidant defenses via glutathione replenishment |

| Metabolic Role | High | Involved in amino acid metabolism and signaling pathways |

Propriétés

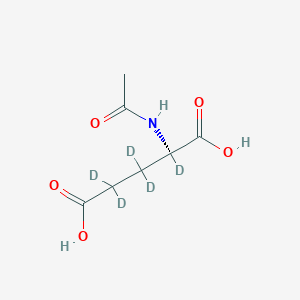

IUPAC Name |

(2R)-2-acetamido-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-4(9)8-5(7(12)13)2-3-6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)/t5-/m1/s1/i2D2,3D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMMMVDNIPUKGG-WZERSISLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601270612 | |

| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-87-8 | |

| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14341-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic-2,3,3,4,4-d5 acid, N-acetyl-, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601270612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.